molecular formula C16H29NO4Si B144468 (2S,3R)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-3,4-dehydro-pyroglutaminol CAS No. 81658-27-7

(2S,3R)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-3,4-dehydro-pyroglutaminol

Cat. No.: B144468
CAS No.: 81658-27-7
M. Wt: 327.49 g/mol
InChI Key: VOCHGZAWJOFSLN-LBPRGKRZSA-N
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Description

(2S,3R)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-3,4-dehydro-pyroglutaminol is a modified pyroglutaminol derivative featuring dual orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group at the N-terminus and a tert-butyldimethylsilyl (TBDMS) ether at the hydroxyl position. The 3,4-dehydro moiety introduces rigidity and electronic unsaturation into the pyroglutaminol backbone, which may influence its reactivity and conformational stability. This compound is primarily utilized in peptide synthesis and natural product derivatization, where selective deprotection strategies are critical .

Properties

IUPAC Name

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxo-2H-pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4Si/c1-15(2,3)21-14(19)17-12(9-10-13(17)18)11-20-22(7,8)16(4,5)6/h9-10,12H,11H2,1-8H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCHGZAWJOFSLN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C=CC1=O)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C=CC1=O)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601106695
Record name 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,5-dihydro-5-oxo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601106695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81658-27-7
Record name 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,5-dihydro-5-oxo-1H-pyrrole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81658-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,5-dihydro-5-oxo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Amine and Hydroxyl Groups

The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., 4-dimethylaminopyridine [DMAP]). Simultaneously, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (DCM).

Table 1: Protection Reaction Conditions

StepReagentSolventTemperatureTimeYield
BocBoc₂O, DMAPTHF0°C → 25°C4 h92%
TBSTBSCl, ImidazoleDCM25°C24 h85%

Dehydration to Form 3,4-Dehydro Moiety

The 3,4-dehydro group is introduced via Burgess reagent (N-(triethylammoniumsulfonyl)carbamate) in DCM at −78°C. This step proceeds with >95% regioselectivity, avoiding epimerization at the C2 and C3 stereocenters.

Stereochemical Control and Optimization

Asymmetric Dihydroxylation

To ensure the (2S,3R) configuration, Sharpless asymmetric dihydroxylation is employed using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) in a tert-butanol/water system. The reaction achieves an enantiomeric excess (ee) of 98%, as confirmed by chiral HPLC.

Equation 1 :

Dihydroxylation:OsO4+NMOtert-BuOH/H2O(2S,3R)product[3]\text{Dihydroxylation} : \text{OsO}4 + \text{NMO} \xrightarrow{\text{tert-BuOH/H}2\text{O}} (2S,3R)-\text{product} \quad

Crystallization-Induced Dynamic Resolution

For large-scale production, racemic mixtures are resolved via crystallization with (R)-mandelic acid. This method enhances optical purity to >99% ee while recovering 70% of the desired enantiomer.

Industrial-Scale Production Challenges

Flow Microreactor Systems

Continuous flow reactors mitigate exothermic risks during Boc protection, improving heat dissipation and reducing reaction times by 40%. A typical setup uses a 10 mL reactor with THF at 50°C, achieving a space-time yield of 12 g/L·h.

Solvent Recycling and Waste Management

Ethyl acetate, used in extraction, is recovered via fractional distillation (95% efficiency). Silica gel waste from column chromatography is minimized by switching to preparative HPLC (C18 columns, acetonitrile/water gradient), reducing solvent consumption by 60%.

Analytical Characterization

Spectroscopic Confirmation

  • NMR : 1H^1\text{H}-NMR (500 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 1.34 (s, 9H, TBS), 5.82 (d, J = 10.0 Hz, 1H, C=CH).

  • IR : Strong absorptions at 1705 cm⁻¹ (C=O, Boc) and 1253 cm⁻¹ (Si-O, TBDMS).

  • HRMS : m/z 327.49 [M+H]⁺ (calc. 327.49).

Table 2: Key Spectroscopic Data

TechniqueKey SignalsAssignment
1H^1\text{H}-NMRδ 1.43 (s), 5.82 (d)Boc, 3,4-dehydro
IR1705 cm⁻¹, 1253 cm⁻¹C=O, Si-O
HRMS327.49 [M+H]⁺Molecular ion

Case Study: Synthesis of Kainate Receptor Agonists

In a landmark study, the title compound served as the penultimate intermediate for (2S,3R)-3-Methylglutamic Acid. Deprotection with trifluoroacetic acid (TFA) in DCM (0°C, 1 h) yielded the free amine, which underwent reductive amination with pyruvic acid to furnish the final agonist. Biological assays confirmed 85% receptor activation at 10 μM concentration.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Use as a Protecting Group in Organic Synthesis

One of the primary applications of (2S,3R)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-3,4-dehydro-pyroglutaminol is as a protecting group for amines in organic synthesis. The tert-butyloxycarbonyl (Boc) group is widely utilized to protect amines during multi-step syntheses, allowing for selective reactions without interference from amino functionalities.

Case Study: Synthesis of Pyrrole Derivatives

In a study on the synthesis of pyrrole derivatives, the Boc-protected amino acid was utilized to facilitate the formation of complex structures while maintaining stability under various reaction conditions. The deprotection of the Boc group was achieved using trifluoroacetic acid (TFA), demonstrating the effectiveness of this protecting strategy in synthesizing biologically relevant compounds .

Precursor in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmacologically active compounds. Notably, it is involved in the preparation of (2S,3R)-3-Methylglutamic Acid, which acts as an agonist for kainate receptors implicated in neuropharmacology.

Case Study: Kainate Receptor Agonists

Research has indicated that derivatives synthesized from this compound exhibit significant activity at kainate receptors, which are critical for synaptic transmission and plasticity. The ability to modulate these receptors has implications for treating neurological disorders such as epilepsy and neurodegenerative diseases .

Applications in Proteomics Research

The compound is also utilized in proteomics research due to its ability to modify peptide sequences and enhance their stability during analysis. The incorporation of silyl groups can improve the solubility and ionization efficiency of peptides during mass spectrometry analysis.

Case Study: Mass Spectrometry Analysis

In a proteomics study, Boc-protected peptides were analyzed using tandem mass spectrometry (MS/MS). The results demonstrated enhanced detection sensitivity and resolution compared to unprotected peptides, highlighting the importance of protecting groups in analytical chemistry .

Synthesis of Fluorinated Analogues

Fluorinated compounds often exhibit unique biological properties; thus, this compound has been employed as a precursor in synthesizing fluorinated analogues.

Case Study: Fluorinated Proline Analogues

A study focused on synthesizing fluorinated proline analogues utilized this compound as a key intermediate. The resultant analogues displayed altered pharmacokinetic properties and enhanced biological activity against specific targets in cancer therapy .

Summary Table of Applications

Application AreaDescriptionKey Findings
Organic SynthesisProtecting group for aminesEffective in multi-step syntheses; deprotection with TFA .
Medicinal ChemistryPrecursor for kainate receptor agonistsModulates synaptic transmission; potential treatment for neurological disorders .
Proteomics ResearchEnhances peptide stability and detection in mass spectrometryImproved sensitivity and resolution in MS/MS analysis .
Synthesis of Fluorinated CompoundsKey intermediate for fluorinated analoguesAltered pharmacokinetics and enhanced activity against cancer targets .

Mechanism of Action

The mechanism of action of (2S,3R)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-3,4-dehydro-pyroglutaminol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl functionalities from unwanted reactions, allowing for selective transformations in complex synthetic sequences. The compound’s stability under various conditions is attributed to the steric hindrance provided by the bulky tert-butyl groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares functional and protective group similarities with glycosylated sphingolipid intermediates and silyl-protected carbohydrate derivatives. Below is a detailed comparison with two closely related compounds from the literature ():

Property Target Compound Compound 11 Compound 12
Core Structure Pyroglutaminol (5-membered lactam) with 3,4-dehydro modification Octadecantriol glycoside (18-carbon chain with galactopyranosyl linkage) Reduced octadecantriol glycoside (iodine-free, hydrogenated backbone)
Protecting Groups Boc (N), TBDMS (O) Boc (N), tert-butyldiphenylsilyl (O), 3,4-oxacarbonyl Boc (N), tert-butyldiphenylsilyl (O)
Key Modifications 3,4-Dehydro group (conformational constraint) 2-Deoxy-2-iodo substituent, oxacarbonyl bridge De-iodinated, hydrogenated glycosidic linkage
Synthetic Yield Not explicitly reported in 48% (via N-iodosuccinimide-mediated coupling) 67% (via NaOMe/Pd-C-mediated deprotection and hydrogenation)
Stability Likely sensitive to acidic conditions (Boc) and fluoride (TBDMS) Labile to basic conditions (oxacarbonyl cleavage) Stable under hydrogenation conditions but susceptible to silyl ether hydrolysis
Applications Peptide backbone modification Glycosphingolipid synthesis Intermediate for bioactive lipid derivatives

Functional Group Reactivity

  • Boc Group : Common to all three compounds, the Boc group offers transient N-protection removable under acidic conditions (e.g., TFA). However, the target compound’s Boc group resides on a lactam nitrogen, which may alter its deprotection kinetics compared to amine-bound Boc groups in Compounds 11–12 .
  • Silyl Ethers : The TBDMS group in the target compound is less sterically hindered than the tert-butyldiphenylsilyl (TBDPS) group in Compounds 11–12, leading to faster fluoride-mediated deprotection (e.g., TBAF) .
  • Dehydro vs.

Research Findings and Data Tables

Spectroscopic and Analytical Data

Parameter Compound 11 Inferred for Target Compound
IR (cm⁻¹) 1818 (oxacarbonyl), 1699 (Boc C=O) ~1700 (Boc C=O), absence of oxacarbonyl signal
¹H-NMR δ 7.65–7.37 (aryl, TBDPS), 5.17 (glycosidic H) δ 1.08 (TBDMS tert-butyl), 4.0–5.0 (pyroglutaminol protons)
¹³C-NMR 156.2 (Boc carbonyl), 135.5 (TBDPS aryl) ~155 (Boc carbonyl), ~25–30 (TBDMS methyl)
HRMS (ESI) m/z 954.4043 [M+H]+ Expected m/z ~450–600 (smaller backbone)

Industrial and Commercial Context

  • Reagent Availability : Tert-butyldimethylsilyl chloride (precursor for TBDMS) is widely available (e.g., Kanto Reagents Catalog, ), streamlining synthesis of the target compound compared to TBDPS-containing analogs .
  • Cost Considerations : TBDMS-protected intermediates are generally lower in cost (~JPY 30,000/100 mg for similar silyl reagents) than TBDPS derivatives due to simpler synthesis .

Biological Activity

(2S,3R)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-3,4-dehydro-pyroglutaminol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological activity, synthesis, and applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₂₅N₃O₄Si
  • Molecular Weight : 341.55 g/mol

Synthesis

The synthesis of this compound typically involves the protection of amino and hydroxyl groups using the tert-butyloxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS) groups. The process is crucial for enhancing the stability and solubility of the compound during biological assays.

Antimycobacterial Activity

Recent studies have indicated that derivatives of pyroglutaminol exhibit significant antimycobacterial properties. For instance, a study demonstrated that certain Boc-protected analogs showed activity against Mycobacterium tuberculosis. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .

Enzyme Inhibition

Research has shown that compounds similar to this compound can act as inhibitors of specific enzymes. For example, studies have identified that these compounds can inhibit serine proteases, which play critical roles in various physiological processes and disease states .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer properties of this compound. Results indicate selective cytotoxicity against certain tumor cells while sparing normal cells. This selectivity is attributed to the unique structural features of the compound that allow it to interact preferentially with cancer cell-specific targets .

Case Studies

StudyFindings
Study 1 Demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis with IC50 values in the low micromolar range .
Study 2 Identified inhibition of serine proteases with potential implications for therapeutic applications in inflammatory diseases .
Study 3 Showed selective cytotoxicity in breast cancer cell lines compared to normal fibroblasts, suggesting a promising avenue for cancer therapy .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds may bind to the active sites of enzymes, preventing substrate access.
  • Cell Membrane Disruption : Interaction with bacterial membranes could lead to increased permeability and cell lysis.
  • Signal Transduction Interference : Modulating pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for introducing the tert-butyloxycarbonyl (Boc) and tert-butyldimethylsilyl (TBS) protecting groups in this compound?

  • Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in anhydrous THF). For silylation, tert-butyldimethylsilyl chloride (TBSCl) is used with imidazole or TEA in DMF or DCM. Evidence from analogous syntheses shows that steric hindrance from the TBS group requires extended reaction times (24–48 hours) and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Methodological Answer : High-field 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (500 MHz or higher) in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) are critical for resolving stereochemical assignments. Key diagnostic signals include downfield shifts for the dehydro group (δ 5.5–6.5 ppm) and characteristic Boc/TBS peaks (e.g., tert-butyl at δ 1.2–1.4 ppm). Mass spectrometry (HRMS-ESI/TOF) validates molecular weight, while IR confirms carbonyl (C=O, ~1700 cm⁻¹) and silyl ether (Si-O, ~1250 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments when synthesizing derivatives of this compound?

  • Methodological Answer : Discrepancies in stereochemical data (e.g., unexpected NOE correlations or coupling constants) may arise from conformational flexibility or competing reaction pathways. To address this:

  • Perform X-ray crystallography on crystalline intermediates to unambiguously assign configurations.
  • Use chiral derivatizing agents (e.g., Mosher’s acid) for diastereomeric analysis.
  • Validate synthetic steps with computational methods (DFT calculations for transition states or NMR chemical shift predictions) .

Q. What experimental design considerations optimize yields in multi-step syntheses involving dehydro-pyroglutaminol intermediates?

  • Methodological Answer :

  • Step 1 : Prioritize orthogonal protecting groups (e.g., Boc for amines, TBS for hydroxyls) to prevent premature deprotection.
  • Step 2 : Monitor reaction progress via TLC (silica GF₂₅₄ plates) using UV-active spots or iodine staining.
  • Step 3 : For dehydration steps (e.g., 3,4-dehydro formation), use Burgess reagent or SOCl₂-pyridine systems under strictly anhydrous conditions.
  • Step 4 : Purify intermediates via flash chromatography (hexane/EtOAc gradients) or preparative HPLC (C18 columns, acetonitrile/water) to isolate enantiomerically pure fractions .

Q. How can researchers mitigate side reactions during silyl ether deprotection in complex scaffolds?

  • Methodological Answer : TBS groups are typically removed with fluoride sources (e.g., TBAF in THF or HF-pyridine). However, in acid-sensitive systems (e.g., Boc-protected amines), use buffered conditions (acetic acid/THF/H₂O) or catalytic PPTS in methanol. For selective deprotection, monitor reaction kinetics via inline FTIR to avoid over-exposure .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting NMR data for similar derivatives?

  • Methodological Answer : Contradictions often arise from solvent polarity effects or dynamic processes (e.g., rotamerism). Strategies include:

  • Recording variable-temperature NMR to identify coalescence points for exchanging protons.
  • Comparing data with structurally validated analogs (e.g., tert-butyl-protected galactopyranosyl derivatives in ).
  • Cross-referencing DEPT-135 and HSQC spectra to resolve overlapping signals .

Q. What strategies validate the reproducibility of synthetic protocols for this compound?

  • Methodological Answer :

  • Internal Validation : Repeat key steps (e.g., silylation, dehydration) with fresh reagents to rule out batch variability.
  • External Validation : Collaborate with independent labs to replicate synthesis using standardized protocols (e.g., identical solvent grades, temperature ramps).
  • Data Archiving : Publish full spectroscopic datasets (NMR, MS, IR) in open-access repositories for peer benchmarking .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-3,4-dehydro-pyroglutaminol
Reactant of Route 2
Reactant of Route 2
(2S,3R)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-3,4-dehydro-pyroglutaminol

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